molecular formula C13H19ClN2O3 B580379 Caffeoylputrescine CAS No. 1400-81-3

Caffeoylputrescine

Cat. No.: B580379
CAS No.: 1400-81-3
M. Wt: 286.756
InChI Key: VHGSBZCXJATSMZ-CVDVRWGVSA-N
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Description

Caffeoylputrescine is a naturally occurring compound found in various plants It is a conjugate of caffeic acid and putrescine, belonging to the hydroxycinnamic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeoylputrescine can be synthesized through the enzymatic reaction catalyzed by putrescine N-hydroxycinnamoyltransferase. This enzyme facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine, resulting in the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Caffeoylputrescine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

Caffeoylputrescine is similar to other hydroxycinnamic acid amides, such as feruloylputrescine and dicaffeoylspermidine. it is unique in its specific combination of caffeic acid and putrescine, which gives it distinct properties and biological activities .

Comparison with Similar Compounds

  • Feruloylputrescine
  • Dicaffeoylspermidine
  • Caffeoylquinic Acid
  • Feruloylglycoside
  • Feruloyl-3-methoxytyramine Glycoside

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

CAS No.

1400-81-3

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.756

IUPAC Name

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+;

InChI Key

VHGSBZCXJATSMZ-CVDVRWGVSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl

Synonyms

(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide

Origin of Product

United States

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